![molecular formula C42H32N2O B12941526 (Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)
(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with benzoyl and di-p-tolylamino substituents, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions between aryl halides and boronic acids.
Introduction of the Benzoyl Group: Friedel-Crafts acylation is commonly used to introduce the benzoyl group onto the biphenyl core.
Formation of the Acrylonitrile Moiety: This involves the Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Attachment of the Di-p-tolylamino Group: This step can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of electronic effects and steric hindrance in organic reactions.
Biology
In biological research, this compound can be used as a fluorescent probe due to its potential photophysical properties. It may also serve as a ligand in the study of protein-ligand interactions.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of (Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile involves its interaction with specific molecular targets. The benzoyl and di-p-tolylamino groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The acrylonitrile moiety can undergo nucleophilic addition reactions, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler analog without the benzoyl and di-p-tolylamino substituents.
4-Benzoylbiphenyl: Lacks the acrylonitrile and di-p-tolylamino groups.
4-(Di-p-tolylamino)phenylacrylonitrile: Lacks the biphenyl and benzoyl groups.
Uniqueness
(Z)-2-(4’-Benzoyl-[1,1’-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile is unique due to its combination of functional groups, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C42H32N2O |
|---|---|
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
(Z)-2-[4-(4-benzoylphenyl)phenyl]-3-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C42H32N2O/c1-30-8-22-39(23-9-30)44(40-24-10-31(2)11-25-40)41-26-12-32(13-27-41)28-38(29-43)35-16-14-33(15-17-35)34-18-20-37(21-19-34)42(45)36-6-4-3-5-7-36/h3-28H,1-2H3/b38-28+ |
Clé InChI |
OZIFIQFQCXQYEW-HXPUERGNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C(\C#N)/C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




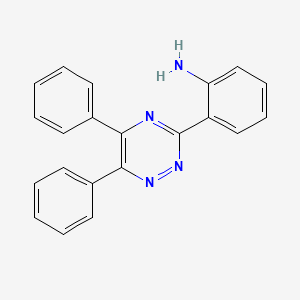
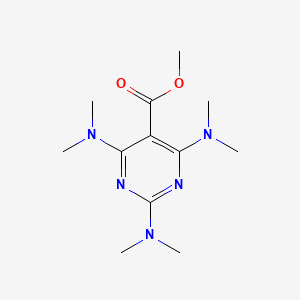
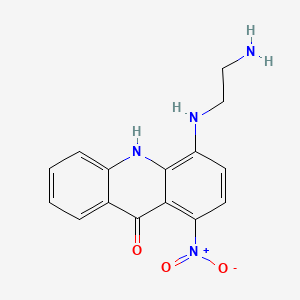
![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)
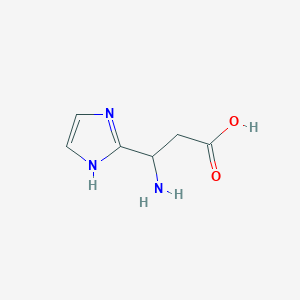

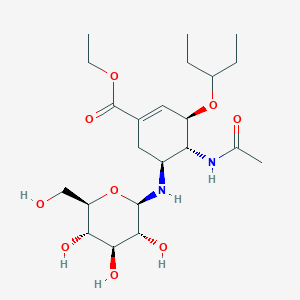
![4-((((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)oxy)methyl)benzoic acid](/img/structure/B12941492.png)
![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)
![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)
![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![(R)-9-Bromo-10-chloro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12941522.png)
